Sarmazenil

Übersicht

Beschreibung

Sarmazenil, also known as Ro15-3505, is a compound belonging to the benzodiazepine family. It acts as a partial inverse agonist of benzodiazepine receptors, meaning it causes effects opposite to those of most benzodiazepine drugs. Instead of producing sedative effects, this compound acts as an anxiogenic and convulsant. It is primarily used in veterinary medicine to reverse the effects of benzodiazepine sedative drugs, allowing for the rapid awakening of anesthetized animals .

Wissenschaftliche Forschungsanwendungen

Sleep Disorders

Sarmazenil has been studied for its effects on sleep propensity. A notable study involving healthy adults demonstrated that repeated administration of this compound at dosages of 1 mg and 2 mg significantly reduced total sleep time over a 24-hour period. The study highlighted:

- Performance Improvement : Participants exhibited improved reaction times in cognitive tasks such as the "categories search" task and the "Stroop" test, suggesting potential applications in enhancing alertness during sleep deprivation scenarios .

Anesthesia

This compound is also utilized in veterinary medicine, particularly for its anesthetic properties in animals. A study involving captive chimpanzees showed that:

- Effective Anesthesia : this compound was administered post-anesthesia induction with midazolam to reverse sedation effectively. The combination resulted in stable anesthesia with minimal cardiovascular complications, indicating its utility in managing anesthesia protocols in veterinary settings .

Neuropsychiatric Disorders

Research indicates that this compound may have implications for treating cognitive disorders, including Alzheimer's disease. Its role as a GABAA receptor inverse agonist suggests potential benefits in:

- Cognition Enhancement : By modulating GABAergic activity, this compound may help improve cognitive function in patients with neurodegenerative conditions .

Data Table: Summary of Research Findings on this compound

Case Study 1: Sleep Propensity

In a controlled trial involving twelve healthy males, participants underwent a regimen of sleep deprivation followed by administration of this compound. The outcomes indicated a marked reduction in sleep duration during the experimental periods, alongside enhanced performance on cognitive tasks, underscoring its potential as a cognitive enhancer under conditions of sleep loss .

Case Study 2: Anesthesia in Wildlife

In veterinary applications, this compound was used to reverse sedation induced by midazolam in chimpanzees undergoing medical procedures. The results demonstrated that the combination provided effective anesthesia with minimal adverse effects, supporting its use in wildlife management and veterinary practices .

Wirkmechanismus

Target of Action

Sarmazenil, also known as Ro15-3505, is a drug from the benzodiazepine family . Its primary target is the GABA_A receptor . The GABA_A receptor is an ionotropic receptor and ligand-gated ion channel which mediates inhibitory neurotransmission in the central nervous system .

Mode of Action

This compound acts as a partial inverse agonist of benzodiazepine receptors . This means that it binds to the benzodiazepine recognition site on the GABA/benzodiazepine receptor complex and competitively inhibits the activity at this site . As a result, it reverses the effects of benzodiazepine on the central nervous system . Unlike most benzodiazepine drugs which have sedative effects, this compound causes the opposite effects and instead acts as an anxiogenic and convulsant .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to the GABAergic system . By acting as a partial inverse agonist at the benzodiazepine recognition site, this compound influences the GABA_A receptor’s function, which in turn affects the GABAergic neurotransmission . The downstream effects of this interaction can lead to increased anxiety and convulsions .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of GABA_A receptor activity. By acting as a partial inverse agonist, this compound reduces the activity of these receptors, thereby reversing the effects of benzodiazepines . This can lead to increased neuronal excitability, resulting in anxiogenic and convulsant effects .

Action Environment

Biochemische Analyse

Biochemical Properties

Sarmazenil interacts with benzodiazepine receptors, acting as a partial inverse agonist . This means that it binds to these receptors and induces a response that is opposite to that of typical benzodiazepine drugs . The nature of these interactions is such that it causes anxiogenic and convulsant effects .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by interacting with benzodiazepine receptors, causing effects that are opposite to those of typical benzodiazepine drugs . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with benzodiazepine receptors as a partial inverse agonist . This means that it binds to these receptors and induces a response that is opposite to that of typical benzodiazepine drugs . This interaction can lead to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound have been studied over time in laboratory settings . These studies have shown that repeated administrations of this compound significantly reduced the 24-hour levels of total sleep, particularly during the period 0700–2300 hours . This suggests that this compound has long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound have been studied in animal models, particularly in dogs with chronic hepatic encephalopathy . These studies have shown that intravenous injection of this compound resulted in a significant improvement of encephalopathy . The effects of this compound can vary with different dosages .

Vorbereitungsmethoden

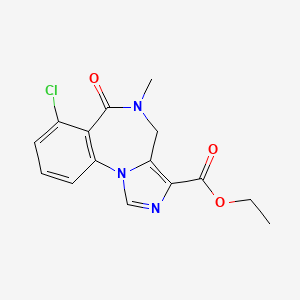

Die Synthese von Sarmazenil umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur von Imidazobenzodiazepin. Die Syntheseroute umfasst typischerweise die folgenden Schritte:

Bildung des Imidazobenzodiazepin-Kerns: Dies beinhaltet die Cyclisierung geeigneter Vorläufer, um das Imidazobenzodiazepin-Ringsystem zu bilden.

Chlorierung: Einführung eines Chloratoms in 7-Position des Benzodiazepinrings.

Veresterung: Bildung des Ethylesters in 3-Position des Imidazobenzodiazepinrings.

Industrielle Produktionsmethoden für this compound würden wahrscheinlich eine Optimierung dieser Schritte beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten, sowie die Verwendung von skalierbaren Reaktionsbedingungen und Reinigungstechniken .

Chemische Reaktionsanalyse

This compound unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um entsprechende Oxide zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine reduzierten Formen umwandeln, wodurch seine pharmakologischen Eigenschaften möglicherweise verändert werden.

Substitution: Am Benzodiazepinring können verschiedene Substitutionsreaktionen durchgeführt werden, wie z. B. Halogenierung oder Alkylierung, um verschiedene funktionelle Gruppen einzuführen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Halogenierungsmittel. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Chemie: Wird als Referenzverbindung in Studien verwendet, die Benzodiazepinrezeptorliganden betreffen.

Biologie: Untersucht auf seine Auswirkungen auf die GABAerge Neurotransmission und seine potenzielle Rolle bei der Modulation von Angst und Krämpfen.

Medizin: Wird in der Veterinärmedizin verwendet, um die Wirkungen von Benzodiazepin-Sedativa bei Tieren umzukehren, wodurch eine schnelle Erholung von der Anästhesie ermöglicht wird.

Industrie: Potenzielle Anwendungen bei der Entwicklung neuer anxiogener und krampfauslösender Mittel für Forschungszwecke

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es als partieller inverser Agonist an Benzodiazepinrezeptoren wirkt. Diese Rezeptoren sind Teil des GABA_A-Rezeptorkomplexes, der den Chloridionenfluss innerhalb des zugehörigen Ionenkanals reguliert. Durch die Bindung an die Benzodiazepinstelle am GABA_A-Rezeptor reduziert this compound die Aktivität des Rezeptors, was zu einer erhöhten neuronalen Erregbarkeit und anxiogenen Wirkungen führt. Dieser Mechanismus ist dem typischer Benzodiazepine entgegengesetzt, die die GABAerge Inhibition verstärken und sedierende Wirkungen hervorrufen .

Analyse Chemischer Reaktionen

Sarmazenil undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert this compound to its reduced forms, potentially altering its pharmacological properties.

Substitution: Various substitution reactions can be performed on the benzodiazepine ring, such as halogenation or alkylation, to introduce different functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Vergleich Mit ähnlichen Verbindungen

Sarmazenil kann mit anderen Benzodiazepinrezeptorliganden verglichen werden, wie z. B.:

Flumazenil: Ein Benzodiazepin-Antagonist, der verwendet wird, um die Wirkungen von Benzodiazepinen bei Überdosierung oder Anästhesie umzukehren.

Bretazenil: Ein partieller Agonist an Benzodiazepinrezeptoren, der anxiolytische Wirkungen ohne signifikante Sedierung hervorruft.

Diese Vergleiche heben das einzigartige pharmakologische Profil von this compound als partiellem inversem Agonisten hervor, das es von anderen Benzodiazepinrezeptorliganden unterscheidet .

Biologische Aktivität

Sarmazenil, a benzodiazepine antagonist, has garnered attention due to its unique pharmacological properties and potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, clinical implications, and relevant case studies.

This compound acts primarily as an antagonist at the GABA_A receptor. By binding to the benzodiazepine site of the GABA_A receptor, it can reverse the effects of benzodiazepines like midazolam and zolazepam. This makes this compound particularly useful in clinical settings where rapid reversal of sedation is required. Studies have shown that it effectively reduces recovery time from anesthesia in various animal models, including cheetahs and domestic animals .

Pharmacological Profile

- Chemical Structure : this compound is a pyridazinone derivative that exhibits high affinity for GABA_A receptors.

- Dosage : Typical dosages for effective reversal range from 0.005 mg/kg to 0.031 mg/kg depending on the species and context .

- Effects : this compound not only reverses sedation but also influences sleep patterns. Research indicates that repeated administration can significantly reduce total sleep duration in subjects .

Clinical Applications

This compound has been studied in various clinical scenarios:

- Anesthesia Reversal : In veterinary medicine, this compound has been shown to shorten recovery times from anesthesia induced by drugs like tiletamine-zolazepam. In trials involving cheetahs, it demonstrated a significant reduction in recovery time compared to controls .

- Intoxication Treatment : There are case reports suggesting that this compound may aid in the recovery of consciousness in patients with intoxication from substances like abamectin, although flumazenil is typically the primary agent used .

Case Studies

- Veterinary Use : A study involving cheetahs demonstrated that administration of this compound led to a significant reduction in recovery time from anesthesia. The average recovery time was notably shorter when compared to traditional methods without antagonists .

- Human Intoxication : A case report highlighted a patient recovering consciousness after receiving flumazenil post-abamectin ingestion. While this compound was not directly administered, its role as a benzodiazepine antagonist suggests potential benefits in similar scenarios .

Research Findings

Recent studies have focused on the efficacy and safety profile of this compound:

- Efficacy : In various trials, this compound has shown consistent results in reversing sedation without significant adverse effects.

- Safety Profile : It has been reported to have a favorable safety profile, with minimal side effects observed during its use in both human and veterinary medicine .

Data Summary Table

| Study Type | Subject | Dosage (mg/kg) | Outcome |

|---|---|---|---|

| Veterinary Study | Cheetah | 0.031 | Reduced recovery time from anesthesia |

| Human Case Report | Abamectin Intoxication | N/A | Improved consciousness post-treatment |

| Sleep Study | Human Subjects | 1 - 2 | Reduced total sleep duration |

Eigenschaften

IUPAC Name |

ethyl 7-chloro-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O3/c1-3-22-15(21)13-11-7-18(2)14(20)12-9(16)5-4-6-10(12)19(11)8-17-13/h4-6,8H,3,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSDBAFQWNWJTNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC=C3Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70229281 | |

| Record name | Sarmazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78771-13-8 | |

| Record name | Sarmazenil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78771-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarmazenil [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078771138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarmazenil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70229281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SARMAZENIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F84AE7X24P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.